Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: α4β4, α2β4, and α2β2 Subtype Profile
The compound exhibits measurable but weak binding affinity across three rat neuronal nicotinic acetylcholine receptor subtypes, with Ki values of 10,500 nM (α4β4), 10,700 nM (α2β4), and 12,600 nM (α2β2) . This binding profile is notably non-selective across these subtypes, and the micromolar potency is substantially weaker than that of canonical nAChR ligands. No direct comparator data for close analogs (e.g., 2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide) is available in the same assay system. However, the presence of the electrophilic 2-chloro group distinguishes this compound from the methyl analog, potentially enabling covalent or pseudo-irreversible interactions not possible with the non-electrophilic variant.
| Evidence Dimension | Binding affinity (Ki) at rat neuronal nAChR subtypes |
|---|---|
| Target Compound Data | Ki = 10,500 nM (α4β4); 10,700 nM (α2β4); 12,600 nM (α2β2) |
| Comparator Or Baseline | No direct head-to-head comparator data available for close analogs in the same assay. Class baseline: high-affinity nAChR ligands typically exhibit Ki < 100 nM. |
| Quantified Difference | Approximately 100- to 1000-fold weaker than high-affinity nAChR reference ligands. |
| Conditions | In vitro radioligand binding assay against rat neuronal nAChR subtypes, curated by ChEMBL. |
Why This Matters
The multi-subtype binding profile, albeit weak, provides a quantitative baseline for structure-activity relationship (SAR) studies; procurement of analogs lacking the 2-chloro group may eliminate this binding signature entirely.
- [1] BindingDB Entry BDBM50474545 (CHEMBL173610). Ki data for 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide against rat neuronal nAChR subtypes. Curated by ChEMBL. View Source
